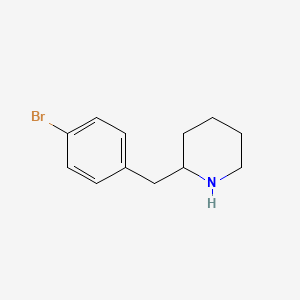

2-(4-Bromobenzyl)-piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

The piperidine motif is one of the most prevalent heterocyclic structures found in pharmaceuticals and naturally occurring alkaloids. ijnrd.orgajchem-a.com Its widespread presence has made it a subject of intense study, leading to its recognition as a crucial building block in drug development. nih.gov Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antivirals. nih.govijnrd.org

The versatility of the piperidine ring allows it to serve as a foundational structure for a multitude of chemical entities with diverse biological activities. ijnrd.org Researchers have identified piperidine-containing compounds with antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.com The development of efficient and cost-effective methods for synthesizing substituted piperidines, such as through multicomponent reactions, remains an important and active area of modern organic chemistry. nih.govtaylorfrancis.com This continuous effort is driven by the vast potential of piperidine derivatives in creating novel therapeutic agents and other functional organic materials. ijnrd.orgatamanchemicals.com

Rationale for Research on Substituted Benzylpiperidines

Benzylpiperidines, as a specific class of piperidine derivatives, possess a range of physiological and pharmaceutical activities that make them attractive targets for research. researchgate.net The substitution pattern on both the piperidine ring and the benzyl (B1604629) group can significantly influence the compound's biological profile. For instance, 2-benzylpiperidine (B184556) derivatives are known to act as dopamine (B1211576) receptor antagonists, while 4-benzylpiperidines have shown activity as N-methyl-D-aspartate (NMDA) antagonists. researchgate.net

Quantitative structure-activity relationship (QSAR) analyses have been performed on certain benzylpiperidine derivatives to understand how structural modifications affect their biological function. nih.gov Studies on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase (AChE) revealed that substitutions on the benzyl ring, particularly at the para-position, can dramatically alter inhibitory potency, likely due to steric interactions with the enzyme's receptor surface. nih.gov Furthermore, substituted N-benzylpiperidines are recognized as valuable intermediates for the synthesis of other biologically important molecules. researchgate.nettandfonline.com The reaction of substituted N-benzylpiperidines with reagents like carbon disulphide has also been studied, demonstrating their utility as versatile chemical scaffolds. rsc.org

Overview of Key Research Areas Pertaining to 2-(4-Bromobenzyl)-piperidine and its Derivatives

Research specifically involving the this compound core and its derivatives has primarily focused on neuropharmacology and the development of highly selective receptor ligands. The strategic placement of the 4-bromobenzyl group at the C-2 position of the piperidine ring creates a distinct chemical architecture that has proven useful in designing molecules with specific biological targets.

A prominent example is the compound DMBMPP, a complex derivative of this compound. wikipedia.org This molecule is a highly selective agonist for the human serotonin (B10506) 5-HT₂A receptor and is considered one of the most selective ligands discovered for this target. wikipedia.org Its rigid structure, which incorporates the amine into a piperidine ring, is a key feature derived from the 2-benzylpiperidine framework. wikipedia.org Despite its high selectivity, its use in research has been limited by a relatively inaccessible chemical synthesis. wikipedia.org

The broader category of bromophenyl-substituted piperidines has also been investigated for enzyme inhibition. For example, derivatives of 4-(2-bromophenyl)piperidine (B1287559) have been explored as farnesyltransferase inhibitors, which have potential applications in anticancer research. acs.org In these studies, the position of the bromine atom on the phenyl ring was found to be critical for inhibitory activity, with the 2-bromo derivative showing significantly higher potency than the 3-bromo or 4-bromo analogues. acs.org This highlights the importance of specific substitution patterns in designing potent enzyme inhibitors.

The synthesis of specifically substituted piperidines, including various bromobenzyl derivatives, is itself a key area of research. researchgate.netmdpi.com The development of synthetic routes to access these complex molecules is crucial for enabling further pharmacological investigation.

Interactive Data Table: Research on Benzylpiperidine Derivatives

| Compound Class/Derivative | Research Area | Key Findings | Citations |

| 2-Benzylpiperidine derivatives | Neuropharmacology | Known dopamine receptor antagonists. | researchgate.net |

| 4-Benzylpiperidine derivatives | Neuropharmacology | Exhibit N-methyl-D-aspartate (NMDA) antagonist activity. | researchgate.net |

| Indanone-benzylpiperidine derivatives | Enzyme Inhibition | Act as inhibitors of acetylcholinesterase (AChE); substitution at the para-position of the benzyl ring is critical. | nih.gov |

| DMBMPP (a this compound derivative) | Neuropharmacology | Highly selective serotonin 5-HT₂A receptor agonist. | wikipedia.org |

| 4-(Bromophenyl)piperidine derivatives | Enzyme Inhibition | Investigated as farnesyltransferase inhibitors; 2-bromo substitution showed highest potency. | acs.org |

| N-(1-(2-Bromobenzyl)piperidin-4-yl) derivatives | Antimalarial Research | Synthesized and evaluated for potential antimalarial activity. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl]piperidine |

InChI |

InChI=1S/C12H16BrN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2 |

InChI Key |

JEDJZELSBSBBKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Derivatization and Functionalization Strategies of 2 4 Bromobenzyl Piperidine

Bromine Atom Reactivity in 4-Bromobenzyl Moiety

The bromine atom attached to the phenyl ring of the 4-bromobenzyl group is a key handle for derivatization. As an aryl halide, it is susceptible to a range of transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These reactions allow for the replacement of the bromine atom with a wide variety of substituents, significantly altering the electronic and steric properties of the molecule.

The carbon-bromine bond in the 4-bromobenzyl moiety can undergo nucleophilic aromatic substitution (SNAr), although this typically requires strong activation by electron-withdrawing groups on the aromatic ring. libretexts.org In the absence of such activating groups, the reaction conditions are generally harsh. However, the benzyl (B1604629) position can facilitate substitution reactions. More commonly, the bromine atom is displaced by strong nucleophiles under specific catalytic conditions. For instance, reactions with various amines, such as piperidine (B6355638) or morpholine, can lead to the formation of new carbon-nitrogen bonds, yielding tertiary amine derivatives. nih.govrsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on Aryl Halides This table presents generalized reactions applicable to the 4-bromobenzyl moiety.

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Amines (e.g., Piperidine, Morpholine) | Tertiary Amines | Palladium or Copper catalysis, strong base |

| Alkoxides (e.g., NaOMe) | Aryl Ethers | Ullmann condensation (Copper catalysis) |

| Cyanide (e.g., KCN) | Benzonitriles | Palladium catalysis (Rosenmund–von Braun reaction) |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 2-(4-Bromobenzyl)-piperidine serves as an excellent electrophilic partner. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgyonedalabs.com This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This strategy has been successfully applied to a wide range of aryl halides, including those containing nitrogen-rich heterocycles. rsc.orgnih.gov

Table 2: Suzuki-Miyaura Coupling Reaction with this compound

| Boronic Acid/Ester (R-B(OH)₂) | Resulting Product Structure | Potential Application |

|---|---|---|

| Phenylboronic acid | 2-(4-Biphenylmethyl)-piperidine | Introduction of an additional aryl group |

| Vinylboronic acid | 2-(4-Vinylbenzyl)-piperidine | Formation of styrenyl derivatives |

| Methylboronic acid | 2-(4-Methylbenzyl)-piperidine | Alkylation of the aromatic ring |

| Heteroarylboronic acids (e.g., Pyridine-3-boronic acid) | 2-((4-(Pyridin-3-yl)phenyl)methyl)piperidine | Introduction of heterocyclic moieties |

Functional Group Interconversion at the Piperidine Ring

The piperidine ring offers sites for functionalization, although direct C-H functionalization can be challenging and often requires specific directing groups or catalysts to achieve regioselectivity. nih.gov Strategies for modifying the piperidine core often involve starting with pre-functionalized piperidines or employing reactions that proceed with high selectivity. nih.govresearchgate.net For instance, kinetic resolution techniques can be used to asymmetrically synthesize substituted piperidines, which can then undergo further transformations. acs.org Functional groups can be introduced at various positions of the piperidine ring, allowing for the synthesis of a library of positional analogues. nih.gov

N-Substitution and Ring Modification for Analogs

The secondary amine of the piperidine ring is a highly reactive site for a variety of chemical transformations, providing a straightforward method for generating a wide range of analogs.

Table 3: N-Substitution Reactions of this compound

| Reagent | Functional Group Introduced | Product Class |

|---|---|---|

| Acetyl chloride | -C(O)CH₃ | N-Acetylpiperidine (Amide) |

| Benzoyl chloride | -C(O)Ph | N-Benzoylpiperidine (Amide) |

| Methanesulfonyl chloride | -S(O)₂CH₃ | N-Mesylpiperidine (Sulfonamide) |

| Tosyl chloride | -S(O)₂C₆H₄CH₃ | N-Tosylpiperidine (Sulfonamide) |

Heterocyclic rings are prevalent in pharmaceuticals and can be appended to the piperidine nitrogen to create more complex and potentially more potent analogs. Triazoles, for example, can be introduced via several synthetic routes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.comfrontiersin.org This would involve converting the piperidine nitrogen to an azide, followed by reaction with a terminal alkyne, or alternatively, reacting an N-alkynylpiperidine derivative with an organic azide.

Mechanistic Investigations in 2 4 Bromobenzyl Piperidine Synthesis and Transformations

Mechanistic Pathways of Piperidine (B6355638) Ring Formation Reactions

The formation of the piperidine ring can be achieved through various synthetic strategies, each with distinct mechanistic pathways. Common routes include intramolecular cyclization, reductive amination, and the hydrogenation of pyridine (B92270) precursors. nih.gov Intramolecular cyclization, for instance, can proceed via several mechanisms, including radical, electrophilic, or metal-catalyzed pathways, where a new carbon-nitrogen or carbon-carbon bond is formed. nih.gov

One prominent pathway is the copper-catalyzed intramolecular C-H amination of N-fluoro amides. acs.orgnih.gov Computational and experimental studies suggest a catalytic cycle involving Cu(I)/Cu(II) species. acs.orgnih.gov The reaction can initiate with the interaction of a Cu(I) complex with the N-fluoro amide substrate, leading to the formation of a Cu(II)-F intermediate. acs.org Another proposed mechanism involves a single electron transfer (SET) from the copper center to the substrate, generating an N-radical which then participates in the cyclization. nih.gov

Radical cyclizations offer another route. For example, cobalt-catalyzed reactions can proceed through cobalt(III)-carbene radical intermediates. nih.gov Density Functional Theory (DFT) studies suggest a pathway involving the formation of a benzyl (B1604629) radical followed by a radical-rebound ring closure to form the piperidine ring. nih.gov This contrasts with pathways that might involve direct hydrogen-atom transfer. nih.gov

A different approach involves a pyridine ring-opening-ring-closing strategy via Zincke imine intermediates. digitellinc.comchemrxiv.orgchemrxiv.org This method allows for the coupling of substituted pyridines with various amines. The process generates pyridinium (B92312) salts which are then converted to the corresponding N-substituted piperidines through hydrogenation or nucleophilic addition. chemrxiv.orgchemrxiv.org

The interaction between the catalyst and the substrate is fundamental to the efficiency and selectivity of piperidine synthesis. In copper-catalyzed C-H amination reactions, the nature of the ligand on the copper center plays a critical role. acs.orgnih.gov For instance, using tris(pyrazolyl)borate (Tp) ligands, it has been observed that the steric and electronic properties of the ligand influence the reaction outcome. acs.org Steric hindrance exerted by the catalyst complex in the transition state can impact selectivity. acs.org DFT calculations have shown that in some systems, the origin of catalytic efficiency differences can be steric rather than electronic, with ligand substituents creating a stabilizing "pocket" for incoming atoms in the copper coordination sphere. acs.org

In gold(I)-catalyzed oxidative amination of unactivated alkenes, the gold complex activates the double bond for the intramolecular nucleophilic attack by the nitrogen atom. nih.gov Similarly, palladium catalysts with specific pyridine-oxazoline ligands have been developed for enantioselective amination, highlighting the importance of the ligand in controlling stereochemistry. nih.gov

Iridium(III)-catalyzed "hydrogen borrowing" annulation provides another example of sophisticated catalyst-substrate interactions. nih.gov The mechanism involves a sequence of hydroxyl oxidation, amination, and imine reduction, all mediated by the metal catalyst, which facilitates hydrogen transfer. nih.gov The choice of catalyst can be crucial; for example, in the hydrogenation of substituted pyridines, rhodium catalysts have proven more effective under milder conditions than palladium-based systems for certain substrates. nih.gov

The formation and fate of reactive intermediates often dictate the final product structure and stereochemistry. In many piperidine syntheses, iminium ions are key intermediates. For example, their formation can initiate concerted olefin-iminium ion cyclizations. dtic.mil

Radical intermediates are also central to several mechanistic pathways. In cobalt-catalyzed cyclizations, the stability of a proposed benzylic radical intermediate appears to influence the ratio of the desired piperidine product to linear alkene side products. nih.gov In copper-catalyzed C-H aminations, evidence points towards the involvement of both N-radicals and carbon radicals. nih.govnih.gov The generation of a benzylic radical via fluorine-assisted hydrogen atom transfer can precede the ring-closing step. nih.gov

In the pyridine ring-opening-ring-closing strategy, Zincke imine intermediates are pivotal. chemrxiv.orgchemrxiv.org These intermediates are formed after the initial ring opening of an N-activated pyridinium salt and subsequently undergo condensation and cyclization to form a new pyridinium salt, which is the precursor to the final piperidine product upon reduction. chemrxiv.org

The table below summarizes key intermediates in various piperidine ring formation reactions.

| Reaction Type | Key Intermediate(s) | Catalyst Example | Ref. |

| Intramolecular C-H Amination | N-radical, Cu(II)-F species | [TpxCuL] | nih.govacs.org |

| Radical Cyclization | Benzyl radical, Co(III)-carbene radical | [Co(TPP)] | nih.gov |

| Olefin-Iminium Cyclization | Iminium ion | Acid-catalyzed | dtic.mil |

| Ring-Opening-Ring-Closing | Zincke imine, Pyridinium salt | N/A | chemrxiv.orgchemrxiv.org |

Isomerization and Diastereoselectivity Studies

Controlling stereochemistry is a significant challenge in the synthesis of 2-substituted piperidines like 2-(4-Bromobenzyl)-piperidine. The relative orientation of substituents on the piperidine ring (cis vs. trans) is often determined during the ring-forming or a subsequent reduction step.

Hydrogenation of substituted pyridines is a common method for creating piperidines, and the diastereoselectivity is highly dependent on the catalyst and reaction conditions. For instance, the hydrogenation of methyl-substituted pyridines using PtO₂ generally leads to the formation of cis-piperidines as the major product. whiterose.ac.uk However, in some cases, such as the hydrogenation of a 3,5-substituted pyridine with a Pd/C catalyst, the trans-isomer can be preferentially formed. nih.gov

Once a particular diastereomer is formed, it can sometimes be converted to the other via epimerization. Treatment of diastereomerically pure cis-piperidines with a strong base, such as potassium tert-butoxide, can induce epimerization at the carbon adjacent to an activating group (like an ester), leading to the thermodynamically more stable trans-isomer. whiterose.ac.uknih.gov

The choice of protecting group on the piperidine nitrogen can also influence diastereoselectivity. Studies on the allylation of N-protected 3-fluoropiperidines showed that the process is cis-selective for both carbamate (B1207046) and sulfonamide protecting groups, with the N-2-nitrobenzenesulfonyl (2-Ns) group providing optimal diastereoselectivity. researchgate.net

The following table presents data on the diastereomeric ratios (d.r.) achieved in the synthesis of various substituted piperidines.

| Starting Material | Reaction | Product | Diastereomeric Ratio (cis:trans or trans:cis) | Ref. |

| Methyl-substituted Pyridines | Hydrogenation (PtO₂) | cis-Methyl Pipecolinates | 65:35 to >95:5 | whiterose.ac.uk |

| 3,5-substituted Pyridine | Hydrogenation (Pd/C) | N-benzyl piperidine | 30:70 | nih.gov |

| cis-Methyl Pipecolinates | Epimerization (KOtBu) | trans-Methyl Pipecolinates | 50:50 to 5:95 | nih.gov |

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. princeton.edu This is achieved by comparing the reaction rates of a substrate with its isotopically labeled (e.g., deuterated) counterpart. A primary KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. epfl.ch

In the context of piperidine synthesis, KIE studies have been instrumental in understanding copper-catalyzed intramolecular C-H amination reactions. For the synthesis of piperidines via a six-membered ring cyclization, a primary KIE value of kH/kD = 4.2 was measured in a direct competition experiment using a monodeuterated N-fluoro-sulfonamide. nih.gov This large KIE value strongly supports a mechanism where the C-H bond cleavage is the rate-determining step. nih.gov

In contrast, an intermolecular competition experiment between the deuterated and non-deuterated substrates yielded a much smaller KIE of 1.4. nih.gov This difference helps to distinguish between intramolecular and intermolecular pathways and provides further insight into the transition state of the C-H activation step. nih.gov

Studies on the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine in various solvents reported small KIE values (kH/kD between 1.0 and 1.6 at 30 °C), suggesting that C-H bond cleavage is not involved in the rate-determining step of that particular transformation. rsc.org

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions, including solvent, temperature, catalyst, and reagents, have a profound impact on the selectivity and yield of piperidine synthesis.

Catalyst and Ligands: As previously discussed, the choice of metal catalyst and its associated ligands is critical. In copper-catalyzed C-H aminations, catalysts with alkyl-substituted Tp ligands generally induce better conversions than those with halogenated ligands, which may be related to the ease of the Cu(I) to Cu(II) oxidation step. acs.orgnih.gov The use of heterogeneous catalysts, such as ruthenium or nickel silicide, has been shown to be effective for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov

Solvent: The choice of solvent can affect reaction rates and product distribution. For the reaction of piperidine with 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane, the entropies of activation were found to be large and negative in benzonitrile (B105546) and acetonitrile (B52724), but significantly less so in dimethyl sulfoxide, indicating a strong solvent effect on the transition state organization. rsc.org In some modern synthetic approaches, water has been successfully used as a solvent for the hydrogenation of pyridine derivatives, offering a more environmentally benign option. nih.gov

Temperature and Reagents: Temperature can influence reaction rates and selectivity. For instance, in the synthesis of 1-(4-bromophenyl)piperidine, the reaction between bromobenzene (B47551) and piperidine is conducted at elevated temperatures (140-160 °C) using a strong base like sodium tert-amylate. google.com The choice of base is also crucial; in epimerization reactions to form trans-piperidines, potassium tert-butoxide is generally effective, but in some cases, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) is required to prevent side reactions like trans-esterification. nih.gov

The table below illustrates the effect of different reaction conditions on the yield of piperidine synthesis.

| Reaction | Catalyst/Reagent | Solvent | Temperature | Yield | Ref. |

| N-phenylpiperidine synthesis | Sodium tert-amylate | Sulfolane | 150-160 °C | N/A (Used in next step) | google.com |

| Bromination of N-phenylpiperidine | N-Bromosuccinimide | Dichloromethane | 20-25 °C | 85.4% | google.com |

| Hydrogenation of Pyridines | PtO₂ | Acetic Acid | Room Temp | 50-90% | whiterose.ac.uk |

| Epimerization of cis-piperidines | KOtBu or LDA | THF | -78 °C | 40-90% | nih.gov |

Computational Chemistry Studies of 2 4 Bromobenzyl Piperidine and Its Analogs

Density Functional Theory (DFT) Calculations for Molecular Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to determine the electronic structure and optimized geometry of molecules. researchgate.netmdpi.com For 2-(4-Bromobenzyl)-piperidine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict key structural parameters. mdpi.comtandfonline.com These calculations yield information on bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. researchgate.net For instance, the calculations can define the orientation of the 4-bromobenzyl group relative to the piperidine (B6355638) ring. The accuracy of these predicted geometries can be benchmarked against experimental data obtained from techniques like X-ray crystallography, where available, for analogous structures. tandfonline.com

Table 1: Representative DFT Functionals and Basis Sets in Molecular Structure Calculations

| Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d) | Geometry optimization and vibrational frequencies of organic molecules. researchgate.net |

| B3LYP | 6-311++G(d,p) | Higher accuracy geometry optimization and electronic property calculations. mdpi.comscirp.org |

| CAM-B3LYP | cc-pVTZ | Long-range corrected functional suitable for charge-transfer excitations. |

| M06-2X | 6-311+G(2d,p) | Good for non-covalent interactions and thermochemistry. tandfonline.com |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. chemrxiv.orgresearchgate.net An MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely reveal a region of negative electrostatic potential around the nitrogen atom of the piperidine ring due to the lone pair of electrons. Conversely, the hydrogen atoms attached to the piperidine ring and the area around the bromine atom would exhibit a positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological target. core.ac.ukdntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich piperidine nitrogen and the aromatic ring. The LUMO, on the other hand, would be expected to be distributed over the aromatic ring and the carbon-bromine bond. Analysis of the FMOs can provide insights into the molecule's potential role in charge-transfer interactions, which are fundamental to many chemical and biological processes. imperial.ac.ukslideshare.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While DFT provides a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.comresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent or interacting with a biological membrane. mdpi.comnih.gov

These simulations can reveal the flexibility of the molecule, identifying different accessible conformations and the energy barriers between them. nih.govnih.gov For this compound, MD simulations could elucidate the rotational freedom around the bond connecting the benzyl (B1604629) group to the piperidine ring and the puckering of the piperidine ring itself. This understanding of conformational dynamics is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to its target. nih.gov

In Silico Studies of Molecular Interactions

The therapeutic potential of a compound is intrinsically linked to its ability to interact with specific biological targets. In silico methods provide a means to investigate and predict these molecular interactions, offering a cost-effective and time-efficient approach to drug discovery. mdpi.comeurekaselect.com

Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. ijper.orgnih.gov For this compound and its analogs, docking studies can be performed against various potential biological targets to identify plausible binding modes. rsc.orgnih.gov The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. ijper.org These studies can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. chemrxiv.orgnih.gov

Prediction of Binding Modes and Affinities

Building upon docking studies, more advanced computational methods can be employed to refine the prediction of binding modes and estimate binding affinities. nih.govwhba1990.org Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can provide more accurate calculations of the binding free energy, which is a key determinant of a ligand's potency. nih.gov These methods consider factors such as solvation effects and entropic contributions to binding, offering a more comprehensive picture of the ligand-receptor interaction. For this compound, these predictions can help prioritize analogs with potentially improved binding affinities for further experimental investigation. frontiersin.orgchemrxiv.org

Table 3: Common Computational Techniques for Studying Molecular Interactions

| Technique | Primary Application | Information Obtained |

| Molecular Docking | Predicting the binding orientation of a ligand to a receptor. | Preferred binding pose, key intermolecular interactions. ijper.org |

| MM/GBSA | Estimating the free energy of binding. | Relative binding affinities of different ligands. nih.gov |

| Free Energy Perturbation (FEP) | Calculating relative binding free energies with high accuracy. | Precise prediction of changes in binding affinity due to ligand modifications. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex. | Stability of the binding pose, conformational changes upon binding. mdpi.com |

Applications of 2 4 Bromobenzyl Piperidine in Chemical Research

Building Block in Complex Organic Synthesismdpi.comijnrd.org

The piperidine (B6355638) ring is a privileged scaffold in organic chemistry, serving as a fundamental building block in the synthesis of a vast array of complex molecules, including pharmaceuticals and alkaloids. mdpi.comresearchgate.net The 2-(4-Bromobenzyl)-piperidine structure incorporates this valuable heterocyclic motif functionalized with a bromobenzyl group. This combination of a reactive halogenated aromatic ring and a secondary amine heterocycle provides multiple points for synthetic modification, positioning it as a versatile intermediate for constructing more elaborate molecular architectures. ijnrd.orgresearchgate.net The bromine atom on the phenyl ring is particularly useful, allowing for a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the piperidine nitrogen can undergo N-alkylation, N-acylation, or participate in other transformations.

Precursor for Advanced Heterocyclic Systems

The 2-substituted piperidine framework is a key structural element in numerous biologically active compounds and natural products. nih.gov As a precursor, this compound offers a strategic starting point for the synthesis of more complex, fused, or spirocyclic heterocyclic systems. The inherent reactivity of both the piperidine nitrogen and the 4-bromophenyl group allows for sequential or tandem reactions to build additional rings.

For instance, intramolecular cyclization strategies could be employed where the piperidine nitrogen acts as a nucleophile, targeting an electrophilic center introduced via modification of the bromobenzyl moiety. Conversely, the bromine atom can be converted, for example, into a boronic ester, enabling a Suzuki coupling, which could be followed by a ring-closing metathesis or other cyclization reaction involving a substituent placed elsewhere on the piperidine ring. While these strategies are well-established for piperidine derivatives in general, specific examples detailing the use of this compound as a precursor for advanced non-alkaloid heterocyclic systems are not extensively documented in current chemical literature.

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural elements from each starting material. nih.govfu-berlin.de These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org

Piperidines and their derivatives are frequently used as one of the key components in various MCRs, such as the Mannich or Ugi reactions. fu-berlin.demdpi.com In this context, this compound could theoretically serve as the amine component. Its participation would introduce the this compound scaffold directly into the final product, which could then be further diversified through reactions at the bromine site. This approach allows for the efficient construction of complex molecules with a high degree of substitution. However, despite the synthetic potential, specific research detailing the application of this compound as a key intermediate in named multi-component reactions has not been prominently reported.

Role in Catalysis and Organocatalysis

The utility of piperidine-containing molecules extends into the field of catalysis, where they can function either as catalysts themselves (organocatalysis) or as ligands that modulate the activity and selectivity of metal catalysts. researchgate.netsemanticscholar.org

As a Catalyst or Co-catalyst in Organic Transformations

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Piperidine itself is a classic example of a base catalyst used in reactions like the Knoevenagel condensation and the Michael addition. researchgate.net Chiral substituted piperidines have been developed as highly effective asymmetric organocatalysts, capable of inducing stereoselectivity in a wide range of chemical transformations. nih.gov The catalytic activity stems from the ability of the piperidine nitrogen to act as a base or to form reactive intermediates like enamines or iminium ions. While the this compound structure fits the general profile of a potential organocatalyst, there is a lack of specific studies in the scientific literature demonstrating its application as a primary catalyst or co-catalyst in organic transformations.

Ligand Design for Metal-Catalyzed Reactions (e.g., Rh-Catalyzed Carbometalation)

In transition metal catalysis, ligands play a crucial role in controlling the reactivity, stability, and selectivity of the metallic center. nih.gov The electronic and steric properties of a ligand can be fine-tuned to achieve desired outcomes in reactions such as cross-coupling, hydrogenation, and carbometalation. The piperidine moiety can be incorporated into larger ligand structures, where the nitrogen atom acts as a donor to the metal.

The this compound molecule contains a nitrogen donor atom that could coordinate to a metal center. More complex ligands could be synthesized from this building block, for example, by introducing another coordinating group to create a bidentate ligand. Such ligands are essential in many catalytic processes, including rhodium-catalyzed reactions. acs.org However, a review of the available literature does not indicate that this compound has been specifically developed or utilized as a ligand in metal-catalyzed reactions, including Rh-catalyzed carbometalation.

Advanced Materials Research and Related Chemical Disciplines

The incorporation of specific organic fragments into polymers or other materials can impart unique properties related to conductivity, optical activity, or thermal stability. The piperidine ring, being a robust heterocyclic system, can be integrated into larger macromolecular structures. The presence of a functional handle, such as the bromo-substituent in this compound, allows for its polymerization or grafting onto surfaces or polymer backbones via reactions like Suzuki or Sonogashira coupling. Despite these theoretical possibilities, there is currently no specific research available that documents the use or investigation of this compound in the field of advanced materials research.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the basic chemical and physical properties of the compound. nih.gov

| Property | Value |

| Molecular Formula | C12H16BrN |

| Molecular Weight | 254.17 g/mol |

| IUPAC Name | 2-[(4-bromophenyl)methyl]piperidine |

| CAS Number | 100746-30-3 |

| Canonical SMILES | C1CCNC(C1)CC2=CC=C(C=C2)Br |

| InChI Key | JEDJZELSBSBBKI-UHFFFAOYSA-N |

Table 2: Potential Roles of the this compound Scaffold in Chemical Synthesis This table outlines the conceptual applications of the compound's structural features in various synthetic contexts. Specific experimental data for this compound are not widely reported.

| Structural Feature | Potential Application Area | Relevant Reaction Types |

| Piperidine Moiety | Building Block in Synthesis | N-Alkylation, N-Acylation, Mannich Reaction, Ugi Reaction |

| Organocatalysis | Enamine/Iminium Ion Formation, Base Catalysis | |

| 4-Bromophenyl Group | Functional Handle for Derivatization | Suzuki Coupling, Sonogashira Coupling, Heck Reaction, Buchwald-Hartwig Amination |

| Combined Scaffold | Ligand Design | Formation of Bidentate or Polydentate Ligands for Metal Catalysis |

Analytical Characterization Methodologies in 2 4 Bromobenzyl Piperidine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the molecular structure of 2-(4-Bromobenzyl)-piperidine, offering insights from the nuclear to the functional group level.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be reliably predicted based on its constituent parts: a 1,4-disubstituted bromophenyl ring, a benzylic methylene (B1212753) bridge, and a 2-substituted piperidine (B6355638) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the 4-bromobenzyl group are expected to appear as a characteristic AA'BB' system, resulting in two doublets in the aromatic region (δ 7.0-7.5 ppm). The benzylic protons (Ar-CH₂) would likely present as a complex multiplet due to coupling with the chiral center at the C2 position of the piperidine ring. The eleven protons of the piperidine ring would produce a series of complex, overlapping multiplets in the upfield region (δ 1.0-3.5 ppm). chemicalbook.com The N-H proton of the piperidine ring is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with a distinct peak expected for each of the 12 unique carbon atoms in the molecule (barring accidental equivalence). The 4-bromobenzyl group should exhibit four signals in the aromatic region (δ 120-140 ppm): two for the protonated carbons and two for the quaternary carbons (one attached to the bromine and one to the benzyl (B1604629) group). rsc.org The piperidine ring is expected to show five distinct signals for its saturated carbons, with their chemical shifts influenced by their position relative to the nitrogen atom and the bulky benzyl substituent. chemicalbook.comoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | ~ 7.0 - 7.5 | Two doublets expected for the 1,4-disubstituted ring. |

| Benzylic -CH₂- | ~ 2.5 - 3.0 | Complex multiplet due to coupling with C2-H. | |

| Piperidine -CH-, -CH₂- | ~ 1.2 - 3.2 | Multiple complex and overlapping signals. | |

| Piperidine N-H | Variable (broad singlet) | Shift is dependent on solvent and concentration; D₂O exchangeable. | |

| ¹³C NMR | Aromatic C-Br, C-C | ~ 120 - 140 | Four signals expected for the aromatic ring. |

| Benzylic -CH₂- | ~ 40 - 45 | Shift influenced by aromatic ring and nitrogen. | |

| Piperidine C2 | ~ 55 - 65 | Downfield shift due to nitrogen and benzyl substitution. | |

| Piperidine C3, C4, C5, C6 | ~ 20 - 50 | Four distinct signals expected. chemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its key structural features.

Key expected absorptions include a moderate peak for the N-H stretch of the secondary amine in the piperidine ring (around 3300-3400 cm⁻¹). nist.gov Aliphatic C-H stretching from the piperidine and benzyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed slightly above 3000 cm⁻¹. libretexts.org The presence of the benzene (B151609) ring would be confirmed by C=C stretching absorptions around 1600 cm⁻¹ and 1490 cm⁻¹. vscht.cz A strong band corresponding to the C-Br stretch is expected in the fingerprint region, typically between 600 and 500 cm⁻¹. libretexts.org

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound Data is predictive and based on established group frequencies.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Secondary Amine (Piperidine) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Piperidine, Benzyl CH₂) |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

| 600 - 500 | C-Br Stretch | Aryl Bromide |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural components of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. The molecular formula of this compound is C₁₂H₁₆BrN, corresponding to a monoisotopic mass of approximately 253.05 Da. nih.gov

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are roughly 50:50), the spectrum should display two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, at m/z 253 and 255, respectively. This signature is definitive for a compound containing a single bromine atom.

The fragmentation pattern provides further structural confirmation. The most prominent fragmentation pathway is often the benzylic cleavage, which would result in the formation of a stable bromotropylium ion at m/z 169/171. Another common fragmentation for piperidine derivatives involves alpha-cleavage next to the nitrogen atom, which could lead to the loss of the bromobenzyl group and the formation of an ion at m/z 84. miamioh.edunih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Data is predictive and based on common fragmentation patterns.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 253 / 255 | [C₁₂H₁₆BrN]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺), showing characteristic bromine isotope pattern. |

| 174 / 176 | [C₁₂H₁₅N]⁺ | Loss of HBr from the molecular ion. |

| 169 / 171 | [C₇H₆Br]⁺ | Bromotropylium ion, resulting from benzylic cleavage. Expected to be a major peak. |

| 84 | [C₅H₁₀N]⁺ | Resulting from cleavage of the C-C bond between the piperidine ring and the benzyl group. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for verifying the purity of this compound and for monitoring its synthesis. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a final compound. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.govresearchgate.net In this setup, the stationary phase is nonpolar (e.g., a C18-silica column), and the mobile phase is a polar solvent system, typically a mixture of water or an aqueous buffer with acetonitrile (B52724) or methanol. researchgate.net

The compound would be detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the bromophenyl group absorbs strongly (e.g., ~254 nm). A pure sample would ideally yield a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity of the sample.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of a chemical reaction. nih.govresearchgate.net For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the appearance of the product.

A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). aga-analytical.com.pl The plate is then developed in a chamber containing a suitable mobile phase, usually a mixture of a nonpolar and a polar solvent (e.g., hexanes and ethyl acetate). The different components of the reaction mixture travel up the plate at different rates based on their polarity, leading to their separation. The spots can be visualized under UV light (due to the UV-active aromatic ring) or by staining with a chemical reagent. nih.gov By comparing the spots from the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete.

Elemental Analysis for Composition Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) within a sample of a compound. This method provides a fundamental check of a substance's purity and serves to verify that the empirical formula aligns with the expected molecular formula derived from its synthesis.

For this compound, the molecular formula is C₁₂H₁₆BrN. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and nitrogen (14.007 u). The analysis involves combusting a small, precisely weighed sample of the purified compound and quantifying the resultant combustion products (such as CO₂, H₂O, and N₂).

The experimentally determined percentages of each element are then compared against the calculated theoretical values. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence of the compound's identity and high purity. While the theoretical values are fixed based on the molecular formula, specific experimental results are reported in individual research publications upon synthesis and purification of the compound.

Below is a table detailing the calculated theoretical elemental composition for this compound.

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 56.71% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.35% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.44% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.51% |

| Total | 254.171 | 100.00% |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an indispensable analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. It is the gold standard for determining the absolute stereochemistry and conformational preferences of a molecule. For a chiral molecule like this compound, which has a stereocenter at the C2 position of the piperidine ring, X-ray crystallography can definitively establish its (R) or (S) configuration.

The technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, revealing detailed structural information such as bond lengths, bond angles, and torsional angles.

This analysis provides an unambiguous depiction of the molecule's conformation in the solid state, showing, for instance, whether the piperidine ring adopts a chair or boat conformation and the orientation of the 4-bromobenzyl substituent (axial vs. equatorial). This level of structural detail is crucial for understanding structure-activity relationships and molecular interactions.

The crystallographic data obtained for a compound are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), and include key parameters that define the crystal structure. A summary of typical parameters obtained from an X-ray crystallographic analysis is shown in the table below.

| Parameter | Description | Value for this compound |

| Crystal System | The symmetry system of the crystal lattice. | Data not available in published literature |

| Space Group | The specific symmetry group of the crystal. | Data not available in published literature |

| a, b, c (Å) | The dimensions of the unit cell. | Data not available in published literature |

| α, β, γ (°) | The angles of the unit cell. | Data not available in published literature |

| Volume (ų) | The volume of the unit cell. | Data not available in published literature |

| Z | The number of molecules per unit cell. | Data not available in published literature |

| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data not available in published literature |

Note: A solved crystal structure for this compound has not been found in the searched public databases or literature.

Future Research Directions and Perspectives for 2 4 Bromobenzyl Piperidine

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a paramount goal in modern chemistry. Future research on 2-(4-Bromobenzyl)-piperidine will undoubtedly focus on developing novel synthetic routes that adhere to the principles of green chemistry. unibo.itmdpi.com Current methods often rely on traditional multi-step procedures that may involve hazardous reagents and generate significant waste. The future lies in pioneering methodologies that are not only more efficient but also more sustainable.

Key areas for development include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: Advancing the chemoselective hydrogenation of substituted pyridines presents a direct and atom-economical route. mdpi.com Research could focus on developing novel heterogeneous or homogeneous catalysts (e.g., based on non-precious metals) that operate under milder conditions (lower pressure and temperature) and exhibit high tolerance for the bromo-substituent, preventing undesired hydrodebromination.

Biocatalytic Approaches: The use of enzymes, or whole-cell systems, offers a highly selective and environmentally friendly alternative. Future studies could explore the use of engineered transaminases or imine reductases for the asymmetric synthesis of the chiral variants of this compound, operating in aqueous media and at ambient temperatures.

Flow Chemistry Synthesis: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. mdpi.comresearchgate.net Developing a continuous flow synthesis for this compound, potentially integrating catalytic steps and in-line purification, would represent a significant leap in manufacturing efficiency.

Microwave- and Ultrasound-Assisted Synthesis: These energy sources can dramatically reduce reaction times and improve yields. ajchem-a.com Investigating their application in key bond-forming steps of the synthesis, such as the initial alkylation or subsequent cyclization, could lead to more rapid and efficient protocols. organic-chemistry.org

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Novel Metal Catalysis | High efficiency, potential for stereocontrol, atom economy. | Catalyst cost and toxicity, preventing dehalogenation, catalyst recycling. |

| Biocatalysis | High selectivity, mild conditions, aqueous media, reduced waste. | Enzyme discovery and engineering, substrate scope limitations, scalability. |

| Flow Chemistry | Enhanced safety and control, scalability, integration of steps. mdpi.com | Reactor design, handling of solids, initial setup cost. |

| Alternative Energy Sources | Rapid reaction times, improved yields, energy efficiency. | Scale-up consistency, specialized equipment requirements. |

Exploration of Undiscovered Reactivity Profiles

The chemical reactivity of this compound is largely defined by its three key structural components: the piperidine (B6355638) ring, the benzyl (B1604629) group, and the bromine atom. While the fundamental reactivity of these individual moieties is well-understood, their interplay within this specific molecule offers fertile ground for discovering novel transformations.

Future research should target:

C-H Functionalization: Direct functionalization of the C-H bonds on the piperidine ring is a powerful strategy for creating complex derivatives from a simple starting material. mdpi.com Exploring transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or iridium) to introduce new substituents at various positions on the piperidine core could unlock a vast chemical space of novel analogues.

Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While this is a known application, systematic exploration of its use in synthesizing libraries of derivatives with diverse electronic and steric properties remains a valuable endeavor. This could lead to the discovery of compounds with fine-tuned biological activities.

Photocatalysis: Visible-light photocatalysis offers a green and powerful method for bond formation. rsc.org Investigating photocatalytic reactions involving the aryl bromide or C-H bonds could lead to novel, previously inaccessible transformations under exceptionally mild conditions.

Ring-Opening and Rearrangement Reactions: Probing the stability of the piperidine ring under various conditions (e.g., with novel electrophiles or radical initiators) could reveal new rearrangement pathways or ring-opening reactions, providing access to different heterocyclic or acyclic scaffolds.

Advanced Stereoselective Synthesis Strategies

This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. Given that the biological activity of chiral molecules is often dependent on their specific stereochemistry, the development of advanced stereoselective syntheses is crucial.

Promising avenues for future research include:

Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective synthesis of 2-substituted piperidines is a primary goal. scispace.com This includes exploring novel chiral ligands for rhodium, iridium, or palladium-catalyzed hydrogenations or transfer hydrogenations of corresponding pyridine precursors. acs.org

Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for stereoselective synthesis. Future work could focus on developing chiral Brønsted acid or aminocatalyzed cyclization reactions that forge the piperidine ring with high enantiomeric excess.

Chiral Auxiliary-Based Methods: The use of removable chiral auxiliaries attached to the nitrogen or a precursor fragment can effectively control stereochemistry during the key ring-forming or substitution steps. Research into new, easily cleavable, and highly effective auxiliaries could make this a more attractive and scalable strategy. lookchem.com

Kinetic Resolution: For racemic this compound, enzymatic or chemical kinetic resolution can be employed to separate the enantiomers. acs.org Developing a highly efficient kinetic resolution process, where one enantiomer is selectively reacted or modified, would provide access to both enantiomers in high purity. acs.org

| Strategy | Mechanism | Potential for this compound |

|---|---|---|

| Asymmetric Hydrogenation | A chiral metal catalyst transfers H₂ to a prochiral precursor (e.g., a dihydropyridine (B1217469) or enamine). | High potential for direct, efficient synthesis of enantiopure product. |

| Organocatalyzed Cyclization | A small, chiral organic molecule catalyzes the key ring-forming step. | Metal-free, environmentally friendly approach; requires development of specific catalysts. |

| Chiral Auxiliary | A covalently attached chiral molecule directs the stereochemical outcome of a reaction. | Well-established but requires additional steps for attachment and removal of the auxiliary. |

| Kinetic Resolution | A chiral catalyst or enzyme selectively reacts with one enantiomer in a racemic mixture. | Useful for separating existing racemic mixtures; maximum theoretical yield is 50% for one enantiomer. |

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. mdpi.com Applying these methods to this compound can guide the synthesis of new derivatives with enhanced properties, saving significant time and resources. clinmedkaz.org

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can correlate the structural features of a series of this compound derivatives with their biological activity. nih.govnih.govresearchgate.net These models can then predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics: For derivatives with potential therapeutic applications, molecular docking can predict how they bind to specific biological targets (e.g., enzymes or receptors). nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions over time, providing deeper insight into the mechanism of action.

De Novo Drug Design: Advanced algorithms can be used to design novel derivatives of this compound tailored to fit the active site of a specific biological target. These computational tools can suggest modifications to the core structure to optimize binding affinity and selectivity.

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial. Applying these models early in the design phase can help eliminate derivatives with unfavorable pharmacokinetic or toxicological profiles, increasing the success rate of development. nih.gov

Integration into Advanced Chemical Methodologies and Systems

To fully realize the potential of this compound and its derivatives, their synthesis and application must be integrated into advanced, high-throughput chemical systems.

Future directions include:

Automated Synthesis Platforms: The use of automated synthesis platforms, or "synthesis robots," can accelerate the creation of libraries of derivatives. By programming a sequence of reactions, these systems can rapidly generate a multitude of compounds for screening, greatly speeding up the discovery process.

High-Throughput Screening (HTS): Integrating the synthesis of derivative libraries with HTS allows for the rapid evaluation of their biological activity. This synergy between automated synthesis and screening is a cornerstone of modern drug discovery.

DNA-Encoded Libraries (DELs): A cutting-edge approach involves attaching a unique DNA tag to each derivative of this compound. This allows for the synthesis and screening of massive libraries (billions of compounds) simultaneously against a biological target, a process that is impossible with traditional methods.

Chemical Biology Probes: Functionalized derivatives of this compound, for instance by incorporating fluorescent tags or photo-affinity labels, could be developed as chemical probes. These tools would be invaluable for studying biological systems, helping to identify protein targets and elucidate cellular pathways.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in synthesis, medicine, and materials science.

Q & A

Q. What synthetic routes and characterization methods are recommended for 2-(4-Bromobenzyl)-piperidine?

Answer: The synthesis typically involves alkylation of piperidine with 4-bromobenzyl halides (e.g., 4-bromobenzyl chloride) under basic conditions. Purification is achieved via column chromatography or recrystallization. Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry using H and C NMR. For example, the benzylic CH group adjacent to the piperidine nitrogen appears as a triplet (δ ~3.5 ppm) in H NMR .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., Br/Br) .

- HPLC: Assess purity (>95% recommended for biological assays) .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

Answer:

- Solubility: Test polar aprotic solvents (e.g., DMSO) or aqueous buffers with co-solvents (e.g., 10% PEG-400). Adjust pH to stabilize protonation states of the piperidine nitrogen (pKa ~10.5) .

- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and monitor via HPLC. Use inert atmospheres (N) during storage to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in biological systems?

Answer:

- Core Modifications: Compare bioactivity of analogs with substitutions on the bromophenyl ring (e.g., 4-Cl, 4-F) or piperidine (e.g., methyl, cyano groups). For example, cyano substitution at the 4-position of piperidine (as in 1-(4-Bromobenzyl)-piperidine-4-carbonitrile) enhances BRD4 inhibition due to improved hydrogen bonding .

- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as π-π stacking between the bromophenyl group and hydrophobic enzyme pockets .

Q. How can contradictory data on the neuroprotective effects of this compound derivatives be resolved?

Answer:

- Assay Standardization: Replicate studies using identical cell lines (e.g., SH-SY5Y neurons) and treatment durations. Control for variables like oxidative stress inducers (e.g., HO) .

- Mechanistic Profiling: Perform kinase inhibition screens (e.g., KinomeScan) to differentiate off-target effects. For example, conflicting neuroprotection data may arise from differential inhibition of GSK-3β vs. JNK pathways .

Q. What methodologies are suitable for evaluating the antiviral potential of this compound against RNA viruses?

Answer:

- In Vitro Assays: Use plaque reduction assays (e.g., SARS-CoV-2 in Vero E6 cells) with EC determination. Include positive controls (e.g., Remdesivir) .

- Mechanistic Studies: Employ fluorescence-based RNA polymerase inhibition assays (e.g., RdRp activity in coronaviruses) .

- SAR Enhancement: Introduce electron-withdrawing groups (e.g., CF) on the benzyl ring to improve viral protease binding, as seen in related piperidine-thiazole hybrids .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of this compound synthesis?

Answer:

Q. What analytical approaches validate target engagement in cellular models for this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.